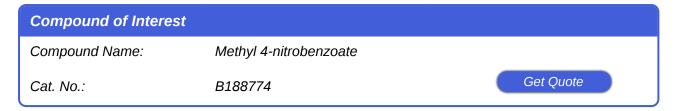


Application Notes and Protocols: Characterization of Methyl 4-nitrobenzoate using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobenzoate is a chemical compound with the formula C₈H₇NO₄. It is the methyl ester of 4-nitrobenzoic acid. This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural characterization and confirmation of **Methyl 4-nitrobenzoate**.

Data Presentation: NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for **Methyl 4-nitrobenzoate**, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data for **Methyl 4-nitrobenzoate** in CDCl₃



Protons	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-2, H-6 (Aromatic)	8.30	Doublet (d)	2H	8.6
H-3, H-5 (Aromatic)	8.21	Doublet (d)	2H	8.6
-OCH₃ (Methyl Ester)	3.98	Singlet (s)	3Н	N/A

Note: The aromatic protons may also appear as a multiplet between δ 8.13 and 8.26 ppm.[1]

Table 2: ¹³C NMR Data for **Methyl 4-nitrobenzoate** in CDCl₃

Carbon	Chemical Shift (δ) ppm	
C=O (Ester Carbonyl)	165.0	
C-4 (Aromatic, C-NO ₂)	150.5	
C-1 (Aromatic, C-COOCH₃)	135.4	
C-2, C-6 (Aromatic)	130.7	
C-3, C-5 (Aromatic)	123.5	
-OCH₃ (Methyl Ester)	52.7	

Interpretation of NMR Spectra

The 1 H NMR spectrum of **Methyl 4-nitrobenzoate** is characterized by two distinct regions. The downfield region (δ 8.2-8.3 ppm) displays two doublets corresponding to the four aromatic protons.[2] The symmetry of the para-substituted ring results in two sets of chemically equivalent protons. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are shifted slightly upfield compared to the protons ortho to the ester group (H-2 and H-6). The upfield region contains a sharp singlet at approximately δ 3.98 ppm, which integrates to three protons and is characteristic of the methyl ester group.[2]



The 13 C NMR spectrum shows six distinct signals, confirming the six unique carbon environments in the molecule. The ester carbonyl carbon appears significantly downfield around δ 165.0 ppm.[2] The four aromatic carbons are observed in the δ 123-151 ppm range, with the carbon attached to the nitro group being the most downfield among them. The methyl carbon of the ester group gives a signal in the upfield region at approximately δ 52.7 ppm.[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of **Methyl 4- nitrobenzoate** and the acquisition of ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation

- Weighing the Sample: Accurately weigh approximately 5-25 mg of Methyl 4-nitrobenzoate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
 [4]
- Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Dissolution: Gently agitate or vortex the vial to ensure the complete dissolution of the sample.
- Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter and transfer the clear solution into a clean 5 mm NMR tube.[5]
- Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.



- Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard one-pulse sequence (e.g., zg30).[6]
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 8-16 scans are usually sufficient.
 - Relaxation Delay: 1-2 seconds.[6]
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: Typically 0-200 ppm.
 - Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the systematic workflow for the NMR characterization of **Methyl 4-nitrobenzoate**.





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Caption: Workflow for NMR analysis of **Methyl 4-nitrobenzoate**.

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